molecular formula C8H12N2O2 B181572 Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 35691-93-1

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B181572
CAS RN: 35691-93-1
M. Wt: 168.19 g/mol
InChI Key: BCKARVLFIJPHQU-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound . It belongs to the class of organic compounds known as pyrazole carboxylic acids and derivatives . These are compounds containing a pyrazole ring in which a hydrogen atom is replaced by a carboxylic acid group .


Molecular Structure Analysis

The molecular formula of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is C8H12N2O2 . The InChI code is 1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10) .


Physical And Chemical Properties Analysis

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a solid . It has a molecular weight of 168.19 .

Scientific Research Applications

Organic Synthesis Intermediates

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: serves as a versatile intermediate in organic synthesis. It’s particularly useful in the construction of complex molecules due to its reactivity and the stability of the pyrazole ring. Researchers utilize this compound in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this compound is employed in the design of novel drugs. Its pyrazole core is a common motif in medicinal chemistry, found in drugs with anti-inflammatory, analgesic, and antipyretic properties. It’s also explored for potential antiviral and anticancer activities, given the pyrazole ring’s ability to interact with biological targets .

Agrochemical Development

The pyrazole structure of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is significant in the development of new agrochemicals. It’s used to create compounds with herbicidal, fungicidal, and insecticidal properties, contributing to the protection of crops and the enhancement of agricultural productivity .

Material Science

This compound finds applications in material science, particularly in the development of organic electronic materials. Pyrazole derivatives can exhibit semiconducting properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices .

Catalysis

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: can act as a ligand in catalysis. It forms complexes with various metals, which can catalyze a range of chemical reactions. These catalytic systems are essential for creating more efficient and sustainable chemical processes .

Chemical Education

Due to its straightforward synthesis and characteristic reactions, this compound is also used in chemical education. It provides a practical example for teaching concepts such as nucleophilic substitution and the properties of heterocyclic compounds .

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as reagents or standards. They help in the quantification and identification of substances within a sample, playing a crucial role in quality control and research laboratories .

Environmental Science

Lastly, research into the environmental fate of pyrazole derivatives, including Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate , is vital. Understanding their breakdown and interaction with environmental factors contributes to assessing their impact and ensuring safe use in various applications .

Safety and Hazards

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is classified as a combustible solid . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure appropriate exhaust ventilation at places where dust is formed . It’s also advised to wear personal protective equipment/face protection .

properties

IUPAC Name

ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKARVLFIJPHQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189206
Record name 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

CAS RN

35691-93-1
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35691-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035691931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrazolecarboxylic acid, 3,5-dimethyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SS3UNU86DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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